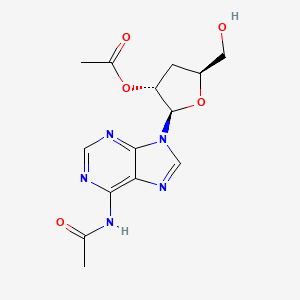![molecular formula C14H18O8 B12570407 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 190062-36-3](/img/structure/B12570407.png)
2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(acetyloxy)bicyclo[222]octane-1,4-dicarboxylic acid is a bicyclic organic compound with a unique structure that includes two acetyloxy groups and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid typically involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding diol.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Esterification: Catalyzed by acids such as sulfuric acid or using reagents like dicyclohexylcarbodiimide (DCC) in the presence of alcohols.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Produces the corresponding diol and acetic acid.
Esterification: Forms esters and water as a byproduct.
Oxidation: Yields oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid has several scientific research applications:
Materials Science: Used in the synthesis of transparent metal-organic frameworks (MOFs) due to its unique structure.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid involves its ability to undergo various chemical transformations. The acetyloxy and carboxylic acid groups can participate in reactions that modify the compound’s structure and properties. These reactions can influence the compound’s interactions with other molecules and its overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Lacks the acetyloxy groups but shares the bicyclic core structure.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Contains a similar bicyclic structure but with nitrogen atoms instead of acetyloxy groups.
Eigenschaften
CAS-Nummer |
190062-36-3 |
|---|---|
Molekularformel |
C14H18O8 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
2,5-diacetyloxybicyclo[2.2.2]octane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C14H18O8/c1-7(15)21-9-5-14(12(19)20)4-3-13(9,11(17)18)6-10(14)22-8(2)16/h9-10H,3-6H2,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
LZRULTPQJYMAGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2(CCC1(CC2OC(=O)C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


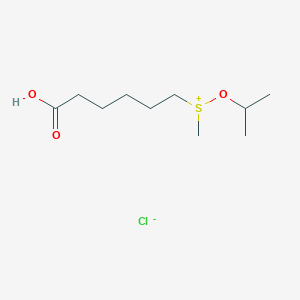
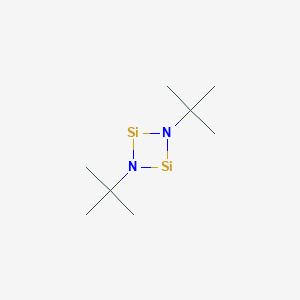



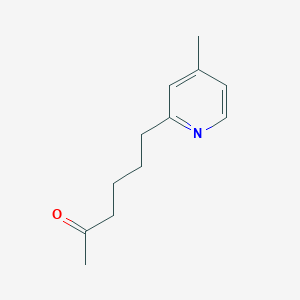
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)


![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)
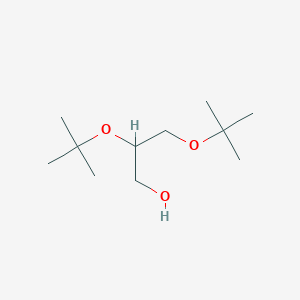

![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)
